molecular formula C11H10N2O2 B317160 4-(2-Oxo-benzooxazol-3-yl)-butyronitrile

4-(2-Oxo-benzooxazol-3-yl)-butyronitrile

Cat. No.: B317160
M. Wt: 202.21 g/mol
InChI Key: LIAAFJQABIRXNT-UHFFFAOYSA-N
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Description

4-(2-Oxo-benzooxazol-3-yl)-butyronitrile is a nitrile-containing heterocyclic compound characterized by a benzooxazolone core linked to a butyronitrile chain. Its molecular formula is C₁₁H₈N₂O₂, with a molecular weight of 202.18 g/mol. The nitrile group (-CN) offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

IUPAC Name

4-(2-oxo-1,3-benzoxazol-3-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14/h1-2,5-6H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAAFJQABIRXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Oxo-benzooxazol-3-yl)-butyronitrile with three bromophenoxy-substituted butyronitrile analogs synthesized via nucleophilic substitution () and a quinazolinone derivative from . Key differences in structure, synthesis, and properties are highlighted.

Research Findings and Gaps

Spectral Data: The bromophenoxy analogs in were characterized via IR, NMR, and MS, confirming their structures. Similar data for this compound are lacking but would be critical for validating purity and functionality.

Yield Optimization: The lower yield (46%) for 4-(3-Bromophenoxy)butyronitrile highlights challenges in regioselective substitutions, a hurdle that may also affect the target compound’s synthesis.

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